1-Hydroxypropane-1-sulfonic acid
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Overview
Description
1-Hydroxypropane-1-sulfonic acid, also known as 3-Hydroxypropane-1-sulfonic acid, is an organic sulfonic acid with the molecular formula C3H8O4S and a molecular weight of 140.16 g/mol . It is a stable, non-toxic, and non-volatile compound known for its excellent pH buffering capabilities. This compound is widely used in various scientific and industrial applications due to its stability and buffering properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxypropane-1-sulfonic acid can be synthesized by reacting allyl alcohol with bisulfite in the presence of oxygen at boiling temperature . The reaction involves the addition of sulfurous acid or its salts to compounds having carbon-to-carbon multiple bonds. The process can be optimized by using a neutral or slightly alkaline sulfite solution and finely divided oxygen or oxygen-containing gases, such as air . The reaction is typically carried out at elevated temperatures, and the alkali freed during the reaction is neutralized continuously by the addition of an acid, preferably sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure optimal yields and product purity .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxypropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted sulfonic acids.
Scientific Research Applications
1-Hydroxypropane-1-sulfonic acid is used in a variety of scientific research applications, including:
Biochemical Research: It serves as a pH buffer in enzyme kinetics experiments and protein purification processes due to its stability and non-toxicity.
Physiological Studies: The compound is used in cell culture media to maintain osmotic balance and pH, which is crucial for cell growth and viability.
Nanoparticle Surface Modification: It is used to prepare negatively charged probe particles, which are useful in studying the nanoporous structure of cellulose fibers and their interactions with cationic polyelectrolytes.
Synthesis of Propane Sultone: This compound is a precursor in the synthesis of propane sultone, a versatile chemical used in various organic synthesis processes.
Chemical Intermediate:
Corrosion Inhibition:
Mechanism of Action
The mechanism of action of 1-Hydroxypropane-1-sulfonic acid primarily involves its ability to act as a pH buffer and chelator of metals. The sulfonic acid group can donate and accept protons, allowing it to maintain a stable pH in various biochemical and physiological systems. Additionally, the compound’s ability to chelate metals makes it useful in laboratory experiments where metal ions need to be sequestered.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypropane-1-sulfonic acid: Often used interchangeably with 1-Hydroxypropane-1-sulfonic acid due to similar properties.
2-Hydroxyethanesulfonic acid: Another sulfonic acid with similar buffering capabilities.
3-Amino-1-propanesulfonic acid: Used in similar applications but contains an amino group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of stability, non-toxicity, and excellent pH buffering capabilities. Its ability to chelate metals and its versatility in various scientific and industrial applications further distinguish it from other similar compounds.
Properties
CAS No. |
51827-35-1 |
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Molecular Formula |
C3H8O4S |
Molecular Weight |
140.16 g/mol |
IUPAC Name |
1-hydroxypropane-1-sulfonic acid |
InChI |
InChI=1S/C3H8O4S/c1-2-3(4)8(5,6)7/h3-4H,2H2,1H3,(H,5,6,7) |
InChI Key |
CLHYKAZPWIRRRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)S(=O)(=O)O |
Origin of Product |
United States |
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